5-Chloro-7-fluoro-1H-indazol-3(2H)-one
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Overview
Description
5-Chloro-7-fluoro-1H-indazol-3(2H)-one is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in drug discovery and development. The presence of chloro and fluoro substituents on the indazole ring enhances the compound’s chemical properties, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-fluoro-1H-indazol-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-nitroaniline and 4-fluorobenzoyl chloride.
Nitration: The 5-chloro-2-nitroaniline undergoes nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like iron powder or tin(II) chloride.
Cyclization: The amino group reacts with 4-fluorobenzoyl chloride to form the indazole ring through a cyclization reaction.
Oxidation: The final step involves the oxidation of the indazole ring to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-fluoro-1H-indazol-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indazole ring.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the indazole ring structure.
Scientific Research Applications
5-Chloro-7-fluoro-1H-indazol-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-7-fluoro-1H-indazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents enhance its binding affinity to target proteins, enzymes, or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-indazol-3(2H)-one: Lacks the fluoro substituent, which may affect its chemical and biological properties.
7-Fluoro-1H-indazol-3(2H)-one: Lacks the chloro substituent, leading to differences in reactivity and activity.
1H-indazol-3(2H)-one: The parent compound without any substituents, serving as a reference for comparison.
Uniqueness
5-Chloro-7-fluoro-1H-indazol-3(2H)-one is unique due to the presence of both chloro and fluoro substituents, which enhance its chemical stability, reactivity, and potential biological activities. These substituents also provide opportunities for further functionalization, making it a versatile compound for various applications.
Properties
CAS No. |
1227271-00-2 |
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Molecular Formula |
C7H4ClFN2O |
Molecular Weight |
186.57 g/mol |
IUPAC Name |
5-chloro-7-fluoro-1,2-dihydroindazol-3-one |
InChI |
InChI=1S/C7H4ClFN2O/c8-3-1-4-6(5(9)2-3)10-11-7(4)12/h1-2H,(H2,10,11,12) |
InChI Key |
FBRJSKLHEWUNEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NN2)F)Cl |
Origin of Product |
United States |
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